Nsp-dmae-nhs

Overview

Description

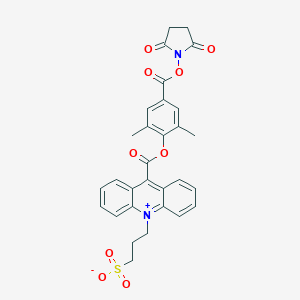

NSP-DMAE-NHS is an acridinium ester chemiluminescence reagent containing N-sulfopropyl groups . It is useful in the clinical diagnostics industry, especially in automated immunochemistry analyzers such as the ADVIA Centaur system from Siemens Healthcare Diagnostics .

Synthesis Analysis

NSP-DMAE-NHS has been used in the preparation of highly specific and sensitive labeled probes for nucleic acid hybridization analysis . It has also been employed to label anti-CAP antibody (mAb) as a tracer in direct chemiluminescence immunoassays (CLIA) for CAP detection .Molecular Structure Analysis

The molecular formula of NSP-DMAE-NHS is C30H26N2O9S . It has a molecular weight of 590.6 g/mol . The IUPAC name is 3-[9-[4-(2,5-dioxopyrrolidin-1-yl)oxycarbonyl-2,6-dimethylphenoxy]carbonylacridin-10-ium-10-yl]propane-1-sulfonate .Chemical Reactions Analysis

NSP-DMAE-NHS has been found to have a high emission intensity after adding the initiator for 0.4s, and the half-life is 0.9s . It has less interference factors, low background, and a high signal-to-noise ratio .Physical And Chemical Properties Analysis

NSP-DMAE-NHS has a molecular weight of 590.6 g/mol . It has a topological polar surface area of 159 Ų . It has a rotatable bond count of 9 . The exact mass is 590.13590158 g/mol . The monoisotopic mass is also 590.13590158 g/mol .Scientific Research Applications

Detection of p53 Tumor Suppressor Gene

- Scientific Field : Biotechnology and Cancer Research .

- Summary of the Application : NSP-DMAE-NHS is used in a chemiluminescence DNA assay for the detection of the p53 tumor suppressor gene . This gene plays important roles in maintaining genome integrity and is the most commonly mutated gene during cell stress in human tumors .

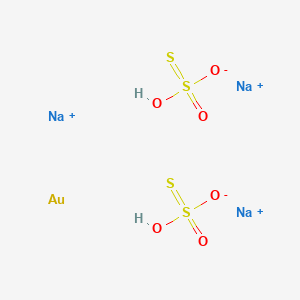

- Methods of Application : NSP-DMAE-NHS is immobilized on the complementary sequence of the wild-type p53 (ssDNA) to improve detection sensitivity . The wild-type p53 samples are mixed with the optimal concentration of ssDNA-(NSP-DMAE-NHS) conjugates . The wild-type p53-Au-MNPs conjugates are then added to continue the competitive reaction in the solution . The Au-MNPs are separated under a magnetic field and measured by a homemade luminescent measurement system .

- Results or Outcomes : The method exhibited ultra-sensitive sensitivity with a detection limit of 0.001 ng mL−1 (0.16 pM), and a wide range of linear response from 0.001 ng mL−1 to 6.6 μg mL−1 .

Determination of TP53 Fusion Protein

- Scientific Field : Biotechnology and Cancer Research .

- Summary of the Application : NSP-DMAE-NHS is used in a competitive chemiluminescent assay for the quantitative determination of TP53 fusion protein . This protein is recognized as “the guardian of the genome” and is crucial for the early diagnosis of cancer .

- Methods of Application : The reagent strip method is used to detect TP53 fusion protein by combining the advantages of NSP-DMAE-NHS and immunochromatography . The control and study lines on the strips are immobilized through HRP-conjugated goat anti-rabbit IgG and TP53 antigen, respectively . The optimized concentration of the anti-TP53 antibody-NSP-DMAE-NHS immunoconjugates is then added to the TP53 antigen samples . The test strips are inserted and left in the buffer solution for an additional 20 min . A lab-made luminous measurement device is used to analyze the corresponding control and study lines on the strips .

- Results or Outcomes : This method was found to be ultra-sensitive, with a wide range of linear responses from 0.0008 ng mL−1 to 1 µg mL−1 and a limit of detection of 0.0008 ng mL−1 (0.013 pM) .

Future Directions

properties

IUPAC Name |

3-[9-[4-(2,5-dioxopyrrolidin-1-yl)oxycarbonyl-2,6-dimethylphenoxy]carbonylacridin-10-ium-10-yl]propane-1-sulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H26N2O9S/c1-18-16-20(29(35)41-32-25(33)12-13-26(32)34)17-19(2)28(18)40-30(36)27-21-8-3-5-10-23(21)31(14-7-15-42(37,38)39)24-11-6-4-9-22(24)27/h3-6,8-11,16-17H,7,12-15H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AAYSIOJYGRABGS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1OC(=O)C2=C3C=CC=CC3=[N+](C4=CC=CC=C42)CCCS(=O)(=O)[O-])C)C(=O)ON5C(=O)CCC5=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H26N2O9S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

590.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Nsp-dmae-nhs | |

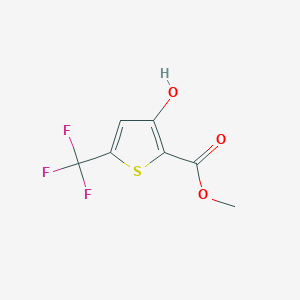

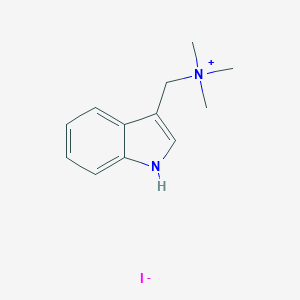

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

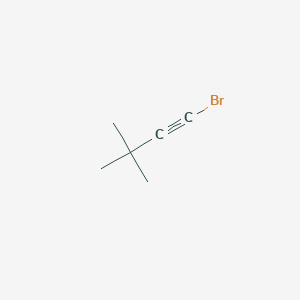

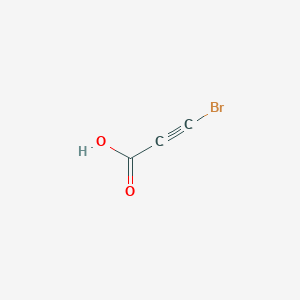

Feasible Synthetic Routes

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-Bromo-4-nitrobenzo[c][1,2,5]selenadiazole](/img/structure/B179232.png)